molecular formula C13H9ClF3NO2 B1340095 Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 21168-42-3

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1340095
CAS No.: 21168-42-3
M. Wt: 303.66 g/mol
InChI Key: SKBIFKCXMGRLLK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClF3NO2 and its molecular weight is 303.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has been studied for its potential anticancer properties. Regal, Shabana, and El‐Metwally (2020) demonstrated that this compound exhibits moderate cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. They also explored how modifying the compound could enhance its cytotoxic activity (Regal, Shabana, & El‐Metwally, 2020).

Reactivity and Chemical Synthesis

The reactivity of this compound has been a subject of interest. Zhao and Zhou (2010) studied its transformation into various poly-halo-quinoline derivatives through SNAr reactions, demonstrating its versatility in chemical synthesis (Zhao & Zhou, 2010).

Antibacterial Properties

Lingaiah et al. (2012) investigated the synthesis of various derivatives of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester and their antibacterial activity against different bacterial strains. They found specific compounds showing promising antibacterial effects (Lingaiah et al., 2012).

Synthesis of Novel Derivatives

Mekheimer et al. (2005) focused on synthesizing novel perianellated tetracyclic heteroaromatics using Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, indicating the chemical's role in the development of new heterocyclic compounds (Mekheimer et al., 2005).

Application in Liquid Crystal Displays

Bojinov and Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed high potential for application in liquid crystal displays due to their favorable orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

Anti-Tubercular Activity

Li et al. (2019) synthesized novel quinoline derivatives, including ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, and tested them for anti-tubercular and anti-bacterial activities. Some compounds showed significant activity against Mycobacterium smegmatis, suggesting potential anti-tubercular applications (Li et al.,2019)

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is used as an intermediate for the synthesis of APIs and DSSCs . The chloro substituent enables further functionalization to the molecule such as forming a bidentate ligand for bioimaging and sensors .

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate plays a crucial role in various biochemical reactions. It is often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and dye-sensitized solar cells (DSSCs). In biochemical contexts, this compound interacts with several enzymes and proteins. For instance, it has been observed to enhance the cell penetration ability of peptides by causing osmotic swelling of endosomes. The trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of cell membranes . Additionally, the lone pair on the amine can bind to metal centers, forming dye complexes .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by interacting with cell membranes and altering their stability. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The osmotic swelling of endosomes caused by this compound enhances the cell penetration ability of peptides, which can lead to changes in cellular activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds with protons, leading to an increase in pH and destabilization of cell membranes. It also forms complexes with metal centers, which can influence various biochemical processes. The chloro substituent allows for further functionalization, enabling the formation of bidentate ligands for bioimaging and sensors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under normal usage conditions, but it may degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings . Proper laboratory safety protocols should be followed to avoid potential irritation to the skin, eyes, and respiratory system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cell penetration and influencing cellular activities. At higher doses, it can cause toxic or adverse effects, including irritation to the respiratory system . It is essential to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s electron-withdrawing groups play a role in its metabolic stability and reactivity . These interactions can affect metabolic flux and metabolite levels, influencing overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by its interactions with specific biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .

Properties

IUPAC Name

ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-5-7(13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIFKCXMGRLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561191
Record name Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-42-3
Record name Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21168-42-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Aldrich, 10.0 g, 35.1 mmol) and phosphorus oxychloride (100 mL, 1.07 mol) were refluxed for 2 hours. After cooling the mixture was poured onto ice (1.0 L) and stirred for 1 hour. The mixture was extracted twice with dichloromethane (500 mL), dried over sodium sulfate, and concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 0-40% ethyl acetate in hexane to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.40 (t, J=7.12 Hz, 3H), 4.46 (q, J=7.12 Hz, 2H), 8.14 (d, J=8.82 Hz, 1H), 8.54 (s, 1H), 8.62 (d, J=8.82 Hz, 1H), 9.30 (s, 1H). MS (ESI) m/z 303.95 (M+H)+.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

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